H-D-Glu(OMe)-OH

Chiral purity Enantiomeric excess Peptide stereochemistry

Peptide degradation by endogenous proteases compromises in vivo half-life and assay reproducibility. H-D-Glu(OMe)-OH (CAS 6461-04-7) addresses this with enantiopure D-configuration (≥97%) and gamma-methyl ester protection for clean SPPS coupling. • Enables single-diastereomer peptides for reproducible SAR • Free alpha-COOH enables site-specific C-terminal anchoring • ~193,500 mg/L aqueous solubility supports high-concentration stock preparation. Supplied as white crystalline powder with full CoA; shipped ambient globally.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 6461-04-7
Cat. No. B555609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu(OMe)-OH
CAS6461-04-7
SynonymsH-D-Glu(OMe)-OH; 6461-04-7; (2R)-2-amino-5-methoxy-5-oxopentanoicacid; (R)-2-Amino-5-methoxy-5-oxopentanoicacid; D-GLUTAMICACID5-METHYLESTER; AmbotzHAA1564; 5-MethylD-glutamate; AC1L396B; SCHEMBL1666146; CTK8G0136; MolPort-006-106-559; ZINC1683185; EINECS229-276-2; AKOS006274204; RP22397; AJ-29739; AK-41035; AM002698; KB-209876; ST2407029; V7100; K-0108; I04-1065; 3B3-068338
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1
InChIKeyZGEYCCHDTIDZAE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Glu(OMe)-OH Procurement Guide


H-D-Glu(OMe)-OH (CAS 6461-04-7), also known as D-glutamic acid gamma-methyl ester or 5-methyl D-glutamate, is a protected D-amino acid derivative with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . It features a free alpha-carboxylic acid and a methyl ester-protected gamma-carboxyl group, rendering it a chiral building block for solid-phase peptide synthesis (SPPS) and bioconjugation . The compound is supplied as a white to off-white crystalline powder with a melting point of 175-176 °C and is soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . As an unnatural D-isomer, it enables the synthesis of peptides with enhanced resistance to enzymatic degradation compared to L-amino acid-containing counterparts [1].

Enantiopure D-isomer supports stereochemical control in SPPS
Gamma-methyl ester protection enables orthogonal deprotection strategies
Free α-carboxylic acid provides site-specific C-terminal anchoring

Why Generic Substitution Fails


Generic substitution of H-D-Glu(OMe)-OH with its closest analogs—unprotected D-glutamic acid (H-D-Glu-OH), racemic DL-Glu(OMe)-OH, or the L-enantiomer H-L-Glu(OMe)-OH—is not scientifically defensible due to three non-negotiable differentiation axes. First, the methyl ester protection at the gamma-carboxyl position is essential for orthogonal protection strategies in SPPS; using unprotected D-glutamic acid leads to uncontrolled side-chain reactions and oligomerization, compromising peptide purity and yield . Second, chirality is absolute: D-amino acid-containing peptides exhibit significantly prolonged in vivo half-lives due to resistance to endogenous proteases that exclusively recognize L-configuration substrates, a property lost entirely with L-isomers or diluted in racemic mixtures . Third, the free alpha-carboxylic acid of H-D-Glu(OMe)-OH enables site-specific C-terminal or side-chain anchoring in SPPS, a functional handle absent in fully protected dimethyl ester analogs . These orthogonal requirements—stereochemical purity, regioselective protection, and reactive handle availability—demand the exact compound, not an in-class alternative.

Methyl ester protection absent
Unprotected D-glutamic acid may cause uncontrolled side-chain reactions and oligomerization, reducing peptide purity.
Chirality mismatch
L-enantiomer or racemic DL mixture shifts stereochemical outcome; D-configuration protease resistance may not transfer.
Functional handle loss
Fully protected dimethyl ester analogs lack the free α-carboxyl anchoring site, limiting C-terminal coupling flexibility.

Quantitative Differentiation Evidence


Chiral Purity vs. Racemic Mixture

H-D-Glu(OMe)-OH (CAS 6461-04-7) is the enantiopure D-isomer, whereas DL-Glu(OMe)-OH (CAS 14487-45-7) is an equimolar racemic mixture. In peptide synthesis, incorporation of a racemic monomer yields a statistical mixture of diastereomeric peptides, reducing desired product yield by at least 50% and complicating purification . H-D-Glu(OMe)-OH is specified with a minimum purity of 98% and is routinely supplied with HPLC verification of enantiomeric integrity, whereas the racemic mixture lacks stereochemical specification by definition [1]. This difference directly impacts the homogeneity and biological activity of downstream peptide products, particularly in structure-activity relationship (SAR) studies where stereochemistry is critical for receptor binding .

Chiral Purity
Class-level inference
≥98% D-isomer vs 50% D + 50% L (racemic)
2-fold higher D-content
Supports diastereomer control in SPPS
Inferred from stereochemistry fundamentals; verify lot-specific enantiomeric excess
Chiral purity Enantiomeric excess Peptide stereochemistry

Aqueous Solubility Advantage

H-D-Glu(OMe)-OH exhibits a calculated water solubility of approximately 193,500 mg/L (1.935 × 10⁵ mg/L) at 25 °C, corresponding to ~1.2 M . In contrast, unprotected D-glutamic acid (H-D-Glu-OH, CAS 6893-26-1) has a reported water solubility of only 7 g/L (7,000 mg/L) at 20 °C [1]. This represents an ~28-fold higher aqueous solubility for the gamma-methyl ester derivative. The enhanced solubility is attributed to the disruption of intermolecular hydrogen-bonding networks by the methyl ester moiety, which reduces crystal lattice energy and facilitates solvation . This property is advantageous for aqueous-phase peptide couplings, bioconjugation reactions, and preparation of high-concentration stock solutions for in vitro assays.

Aqueous Solubility
Data to verify
~193,500 mg/L vs 7,000 mg/L
~28-fold higher
May simplify aqueous reaction setup
Estimated from EPISuite; experimental solubility confirmation recommended
Solubility Formulation Aqueous compatibility

Thermal Stability and Handling

H-D-Glu(OMe)-OH exhibits a melting point of 175-176 °C . This contrasts with unprotected D-glutamic acid (H-D-Glu-OH, CAS 6893-26-1), which has a significantly higher melting point of 200-202 °C (with sublimation) , and racemic DL-Glu(OMe)-OH (CAS 14487-45-7), which decomposes at 183 °C . The intermediate melting point of H-D-Glu(OMe)-OH reflects the reduced intermolecular hydrogen bonding due to gamma-carboxyl methylation, yet retains sufficient thermal stability for routine handling and long-term storage at 2-8 °C . This thermal profile is operationally advantageous, as it avoids the sublimation issues of unprotected D-Glu-OH during weighing and drying, while providing a well-defined solid state for accurate gravimetric dispensing.

Thermal Stability
Source review
mp 175–176 °C vs 200–202 °C (sublimes) vs 183 °C (dec.)
May support accurate weighing and storage
No sublimation reported; cross-check vendor lot data
Thermal stability Storage Handling properties

Optimal Application Scenarios


Stereochemically Defined D-Peptide Synthesis

H-D-Glu(OMe)-OH is the preferred building block for introducing D-glutamic acid residues into peptides with precise stereochemical control. Its enantiopure D-configuration (≥98% purity) ensures that the resulting peptide is a single diastereomer, which is essential for reproducible structure-activity relationship (SAR) studies and biological assays where stereochemistry dictates receptor binding and functional outcomes. The methyl ester protection at the gamma-carboxyl group enables orthogonal protection strategies, allowing selective deprotection and coupling at the alpha-carboxyl position without side-chain interference. This is particularly critical in solid-phase peptide synthesis (SPPS) of antimicrobial peptides, peptide hormones, and peptide-based drug candidates that require D-amino acids to confer protease resistance and extended in vivo half-life .

Bioconjugation and Site-Specific Labeling

The free alpha-carboxylic acid group of H-D-Glu(OMe)-OH serves as a reactive handle for bioconjugation reactions, including amide bond formation with amine-containing probes, fluorophores, or affinity tags. This enables the site-specific attachment of peptides or proteins to surfaces, nanoparticles, or drug carriers without compromising the gamma-methyl ester protection. The high aqueous solubility (~193,500 mg/L) facilitates conjugation reactions in buffered aqueous media, avoiding the need for organic co-solvents that may denature sensitive biomolecules. Applications include the development of targeted drug delivery systems, biosensor surfaces, and peptide-functionalized materials for diagnostics and theranostics .

Enzymatic Stability and Protease Resistance

Incorporation of H-D-Glu(OMe)-OH into peptide sequences leverages the inherent resistance of D-amino acids to proteolytic degradation. Peptides containing D-Glu residues exhibit significantly prolonged stability in biological matrices (e.g., serum, plasma) compared to their L-amino acid counterparts, which are rapidly cleaved by endogenous proteases. This property is exploited in the design of metabolically stable peptide therapeutics, imaging agents, and biochemical probes. H-D-Glu(OMe)-OH provides both the stereochemical advantage of the D-configuration and the synthetic convenience of gamma-carboxyl protection, enabling the construction of complex, stable peptide architectures that withstand enzymatic challenge [1].

High-Concentration Stock Solution Preparation

Owing to its high water solubility (~193,500 mg/L), H-D-Glu(OMe)-OH can be readily dissolved in aqueous buffers at concentrations up to 1.2 M, facilitating the preparation of concentrated stock solutions for in vitro biochemical and cell-based assays. This solubility profile contrasts sharply with unprotected D-glutamic acid (7,000 mg/L), which may precipitate at working concentrations and introduce variability in dose-response experiments. The ability to prepare high-concentration, stable aqueous stocks simplifies liquid handling in automated high-throughput screening platforms and ensures consistent compound delivery in pharmacological studies .

Application
Selection Property
Validation Focus
D-peptide synthesis studies
Enantiopure D-configuration and orthogonal protection
Stereochemical attribution by chiral HPLC
Bioconjugation and probe attachment
Free α-carboxyl reactive handle and aqueous solubility
Coupling efficiency in buffered media
Proteolytic stability assessment
D-amino acid resistance to endogenous proteases
Stability in serum/plasma incubation assays
High-concentration stock preparation
High aqueous solubility
Solubility verification in assay buffer

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